molecular formula C₁₂H₁₃N₅O₃ B123945 Ethenodeoxyadenosine CAS No. 68498-25-9

Ethenodeoxyadenosine

Cat. No. B123945
CAS RN: 68498-25-9
M. Wt: 275.26 g/mol
InChI Key: XQQIMTUYVDUWKJ-ZQTLJVIJSA-N
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Description

Ethenodeoxyadenosine (εdA) is a DNA adduct formed from both exogenous agents, such as vinyl chloride and urethane, and endogenous lipid peroxidation products like trans-4-hydroxy-2-nonenal. It has been identified as a promutagenic lesion that can interfere with DNA replication and contribute to carcinogenesis . The presence of εdA in DNA can lead to miscoding events and block DNA synthesis, which are critical factors in the development of mutations that may lead to cancer .

Synthesis Analysis

The formation of εdA can occur through reactions with enals such as 4-hydroxy-2-nonenal (HNE) and crotonaldehyde (CA), which are produced by lipid peroxidation. These enals can form etheno adducts like εdA upon incubation with deoxyadenosine under certain conditions, including an oxygen-enriched atmosphere. The yields of these adducts are significantly reduced when the reactions are carried out under nitrogen, indicating that autoxidation plays a role in the formation of etheno adducts .

Molecular Structure Analysis

The molecular structure of εdA allows it to adopt a syn conformation in the active site of certain DNA polymerases, which facilitates the formation of Hoogsteen base pairs with incoming nucleotides. This structural adaptability is crucial for the lesion to be bypassed during DNA replication by specialized polymerases .

Chemical Reactions Analysis

Ethenodeoxyadenosine is a substrate for translesion DNA synthesis catalyzed by human DNA polymerases, such as pol eta and pol kappa. These polymerases can incorporate nucleotides opposite the εdA lesion, although with varying efficiencies and fidelities. Pol eta is more efficient than pol kappa in this process, and both error-free and error-prone syntheses are observed. The miscoding events include base substitution and frameshift mutations, which contribute to the mutagenic potential of εdA .

Physical and Chemical Properties Analysis

The physical and chemical properties of εdA have been explored through its fluorescence characteristics. Etheno nucleosides like εdA exhibit strong fluorescence with significant Stokes shifts, indicating their potential utility in biophysical studies. The stability of εdA in acidic and alkaline conditions has been noted, with implications for its persistence in biological systems. When incorporated into oligonucleotides, εdA can affect the stability of the duplexes, either destabilizing or stabilizing them depending on its location within the DNA strand .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Carcinogenesis Research .

Summary of the Application

Etheno-DNA adducts, including 1,N6-ethenodeoxyadenosine (εdA), are formed from exogenous agents such as vinyl chloride and urethane, but also via endogenous lipid peroxidation products . These adducts are promutagenic and may play a role in oxidative stress and lipid peroxidation-induced DNA damage in carcinogenesis .

Methods of Application or Experimental Procedures

An immunohistochemical method was developed to localize the promutagenic 1, N6 -ethenodeoxyadenosine DNA adduct in liver of rats exposed to vinyl chloride or an iron overload . Six monoclonal antibodies were screened for their optimal adduct recognition and low background formation .

Results or Outcomes

Semi-quantitative image analysis of relative pixel intensity showed 1.5 times higher adduct levels ( P < 0.05) in the livers of rats treated with vinyl chloride or an iron overload when compared with untreated controls . Significantly elevated adduct levels persisted in vinyl chloride-treated rat liver 14 days after cessation of exposure, suggesting that this adduct is not rapidly eliminated from rat liver DNA .

Application in Human Biomonitoring

Specific Scientific Field

This application falls under the field of Human Biomonitoring .

Summary of the Application

Etheno-DNA adducts, including 1,N6-ethenodeoxyadenosine (εdA), are present in human urine and can be utilized as biomarkers of oxidative stress .

Methods of Application or Experimental Procedures

An ultrasensitive UPLC-ESI-MS/MS method was developed for the analysis of εdA and εdC in human urine . This method is capable of detecting 0.5 fmol εdA and 0.3 fmol εdC in 1.0 mL of human urine .

Results or Outcomes

The mean levels of εdA and εdC (SD) fmol/µmol creatinine are 5.82 ± 2.11 (range 3.0–9.5) for εdA and 791.4 ± 328.8 (range 116.7–1264.9) for εdC in occupational benzene-exposed workers and 2.10 ± 1.32 (range 0.6–4.7) for εdA and 161.8 ± 200.9 (range 1.8–557.5) for εdC in non-benzene-exposed workers .

Future Directions

Ethenodeoxyadenosine has been implicated in carcinogenesis and is considered promutagenic . It has been suggested that human Polι, a Y-family DNA polymerase, can promote replication through this lesion . This opens up new avenues for research into the mechanisms of DNA replication and repair, and their implications for carcinogenesis .

properties

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQIMTUYVDUWKJ-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031841
Record name Ethenodeoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethenodeoxyadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ethenodeoxyadenosine

CAS RN

68498-25-9
Record name Ethenodeoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68498-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethenodeoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethenodeoxyadenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,160
Citations
GA Pandya, M Moriya - Biochemistry, 1996 - ACS Publications
1,N 6 -Ethenodeoxyadenosine (εdA) is one of four exocyclic DNA adducts produced by chloroethylene oxide and chloroacetaldehyde, reactive metabolites of vinyl chloride, a human …
Number of citations: 245 pubs.acs.org
J Nair, A Barbin, Y Guichard, H Bartsch - Carcinogenesis, 1995 - academic.oup.com
The etheno-bridged exocyclic DNA adducts 1,N 6 -ethenodeoxyadenosine (εdA) and 3, N 4 -ethenodeoxycytine (εdC) can be formed by several structurally diverse carcinogens and …
Number of citations: 269 academic.oup.com
A Frank, HK Seitz, H Bartsch, N Frank, J Nair - Carcinogenesis, 2004 - academic.oup.com
Immunohistochemical detection of 1, N6 -ethenodeoxyadenosine in nuclei of human liver affected by diseases predisposing to hepato-carcinogenesis | Carcinogenesis | Oxford …
Number of citations: 100 academic.oup.com
L Zhou, Y Yang, D Tian, Y Wang - Oncology reports, 2013 - spandidos-publications.com
Numerous studies have found that oxidative stress-derived 1, N6-ethenodeoxyadenosine (ε-dA) can act as a driving force towards hepatocellular carcinoma (HCC) in cancer-prone liver …
Number of citations: 27 www.spandidos-publications.com
RC Fernando, J Nair, A Barbin, JA Miller… - …, 1996 - academic.oup.com
The capacity of the chemical carcinogen ethyl carbamate (EC, urethane) and its metabolites vinyl carbamate (VC) and vinyl carbamate epoxide (VCO) to form ethenobases was studied …
Number of citations: 91 academic.oup.com
RL Levine, IY Yang, M Hossain, GA Pandya… - Cancer research, 2000 - AACR
To study the genotoxic properties of 1,N 6 -ethenodeoxyadenosine (εdA) in human cells, a novel site-specific mutagenesis approach was developed, in which a single DNA adduct was …
Number of citations: 153 aacrjournals.org
DT Nair, RE Johnson, L Prakash, S Prakash… - Nature structural & …, 2006 - nature.com
The 1,N 6 -ethenodeoxyadenosine (εdA) lesion is promutagenic and has been implicated in carcinogenesis. We show here that human Polι, a Y-family DNA polymerase, can promote …
Number of citations: 138 www.nature.com
RL Levine, H Miller, A Grollman, E Ohashi… - Journal of Biological …, 2001 - ASBMB
1,N 6 -Ethenodeoxyadenosine, a DNA adduct generated by exogenous and endogenous sources, severely blocks DNA synthesis and induces miscoding events in human cells. To …
Number of citations: 126 www.jbc.org
C De los Santos, M Kouchakdjian, K Yarema… - Biochemistry, 1991 - ACS Publications
… on the complementary d (CATGGGTAC)-d (GTAC-cA-CATG) nonanucleotide duplex (designated edA-dG 9-mer duplex), which contains the exocyclic adduct 1^-ethenodeoxyadenosine …
Number of citations: 47 pubs.acs.org
B Singer, LG Abbott, SJ Spengler - Carcinogenesis, 1984 - academic.oup.com
Terminal deoxynudeotidyl transferase (TdT) was used to prepare copolymers of dA and 1, N 6 -ethenodeoxyadenosine (εdA). When used as templates for Escherichia coli DNA …
Number of citations: 60 academic.oup.com

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